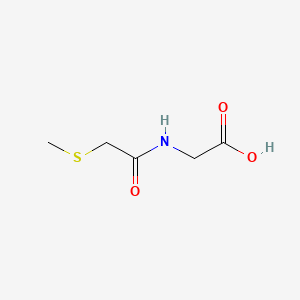
Glycine, N-((methylthio)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-((methylthio)acetyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methylthioacetyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((methylthio)acetyl)- typically involves the acetylation of glycine with methylthioacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acetic anhydride and methylthioacetic acid, with the reaction being catalyzed by a suitable acid or base.
Industrial Production Methods
Industrial production of Glycine, N-((methylthio)acetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
Glycine, N-((methylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Glycine, N-((methylthio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Glycine, N-((methylthio)acetyl)- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in methylation and acetylation reactions. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group.
Methylthioacetic Acid: Contains the methylthio group but lacks the glycine backbone.
S-Methylcysteine: Similar in structure but with a sulfur atom in the side chain.
Uniqueness
Glycine, N-((methylthio)acetyl)- is unique due to the combination of the glycine backbone with the methylthioacetyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
3088-34-4 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.20 g/mol |
IUPAC名 |
2-[(2-methylsulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |
InChIキー |
YNGYZNROZUOLFG-UHFFFAOYSA-N |
正規SMILES |
CSCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


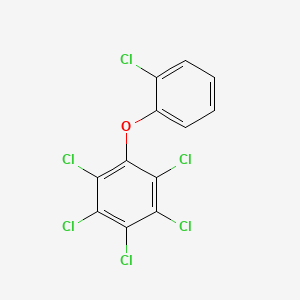


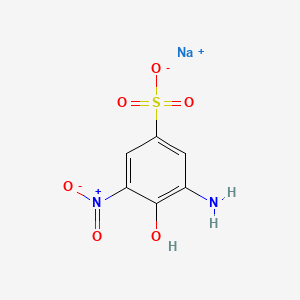

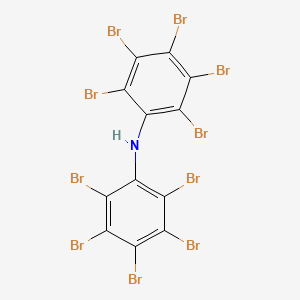
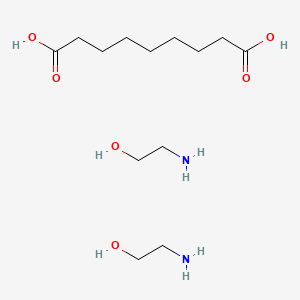
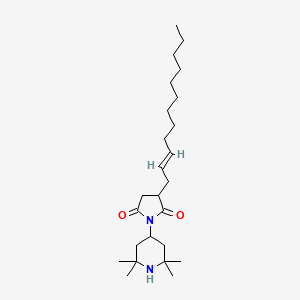
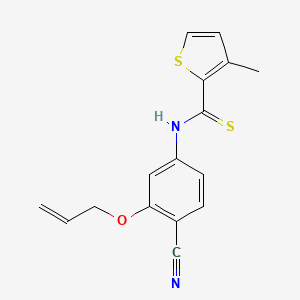
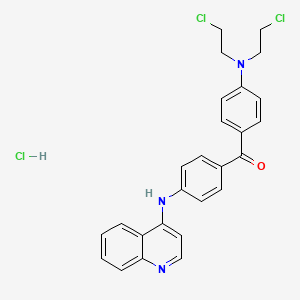
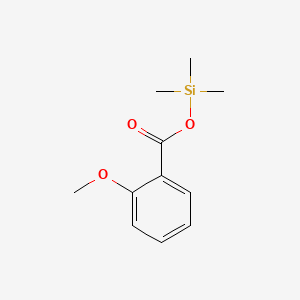


![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
